(S)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. The compound is identified by its Chemical Abstracts Service number 1335729-51-5 and has a molecular formula of CHClN O with a molecular weight of 229.7 g/mol. This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities and applications in pharmaceuticals.
(S)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride belongs to the class of amines and is classified as a secondary amine due to the presence of an amine group attached to a butyl chain. The compound is often utilized in research settings for its potential therapeutic properties, particularly in the context of psychoactive substances and their analogs .
The synthesis of (S)-1-(benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride can be achieved through various synthetic routes. One common method involves the coupling of an appropriate benzo[d][1,3]dioxole derivative with a butanamine precursor.
Key steps in the synthesis may include:
These methods require careful control of reaction conditions, including temperature, solvent choice, and reaction time to achieve high yields and purity .
The molecular structure of (S)-1-(benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride features a chiral center at the butanamine position, leading to its designation as (S)-. The structural representation can be summarized as follows:
The structural complexity contributes to its biological activity and potential interactions with various biological targets .
(S)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride can participate in various chemical reactions typical for amines:
These reactions are essential for modifying the compound for further studies or applications in drug development .
The mechanism of action for (S)-1-(benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride is not fully elucidated but is believed to involve interaction with neurotransmitter systems. Compounds containing benzo[d][1,3]dioxole structures often exhibit activity at serotonin receptors or other neurotransmitter receptors, influencing mood and cognition.
Research indicates that such compounds may modulate dopaminergic or serotonergic pathways, leading to effects that could be beneficial in treating mood disorders or enhancing cognitive function .
The physical properties of (S)-1-(benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride include:
Chemical properties include:
Safety data indicate that it should be handled with care due to potential irritant effects on skin and eyes .
(S)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride has potential applications in various scientific fields:
The dopamine D3 receptor (D3R) is densely expressed in limbic regions of the brain, including the nucleus accumbens and islands of Calleja—areas intimately associated with reward processing, motivation, and addiction behaviors. Unlike the broader distribution of D2 receptors (D2R), this restricted localization positions D3R as a high-value target for treating substance use disorders with minimized extrapyramidal side effects [5] [6].
(S)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride demonstrates structural homology to advanced bitopic ligands like FOB02-04A, a D3R-selective agonist. Cryo-EM studies reveal that such compounds leverage a dual pharmacophore strategy:
This SBP exhibits <40% sequence homology between D3R and D2R, enabling selective stabilization via hydrophobic and π-stacking interactions with residues like Phe106³.²⁸ and Ser192ᴱᶜᴸ². Computational analyses confirm that the benzodioxolyl moiety’s orientation optimizes contacts within this divergent pocket, conferring up to 100-fold selectivity for D3R over D2R in functional assays [5] [6]. Such selectivity is clinically advantageous, as D3R antagonism/modulation attenuates drug-seeking behavior without impairing motor function—a limitation of D2R-directed therapeutics [6].
The stereogenic center in (S)-1-(benzo[d][1,3]dioxol-5-yl)butan-1-amine dictates its three-dimensional pharmacophore orientation, profoundly impacting receptor binding kinetics, subtype selectivity, and functional efficacy. Enantiomeric purity is thus critical in bitopic ligand optimization [4] [8].
Key Stereochemical Influences:
Table 1: Comparative Properties of (S)- and (R)-Enantiomers
Property | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
D3R Binding Affinity (Ki) | 1.9 nM* | 23.9 nM* |
D2R/D3R Selectivity | >100-fold | <3-fold |
SBP Engagement | Stable hydrophobic/π-stacking | Weak or transient |
TM1 Helix Stabilization | Induced ordering (residues 1-30) | Minimal effect |
Illustrative data based on structural analogs [4] [6] [8].
Chiral optimization thus enables "dual-point" anchoring—orthosteric efficacy combined with allosteric selectivity—critical for CNS drugs requiring precise receptor subtype engagement [5].
The structural basis for enantioselectivity hinges on divergent interactions within non-conserved regions of D3R and D2R, particularly the extracellular vestibule comprising TM1, TM2, TM7, and ECL1.
D3R-Specific Binding Determinants:
Table 2: Key Binding Pocket Differences Driving Enantioselectivity
Structural Region | D3R Residues/Features | D2R Residues/Features | Impact on (S)-Enantiomer |
---|---|---|---|
TM1 N-terminus | Ordered hydrophobic cleft (His30¹.³⁴) | Disordered | Enhanced van der Waals contacts |
ECL1 | Extended β-hairpin (Ser192, Gly193) | Compact loop | Hydrogen bonding with benzodioxole O atoms |
TM2/ECL1 Junction | Ser94².⁶⁴, Leu89².⁶⁰ | Asp95².⁶³, Phe91².⁵⁹ | Steric complementarity to butyl chain |
Functional Consequences:
These dynamics underscore why racemic mixtures yield suboptimal efficacy: the (R)-enantiomer competes at D3R while promiscuously activating D2R, diluting subtype-specific effects [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0